molecular formula C20H26N4O5S B2846987 4-(morpholinosulfonyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 2034373-03-8

4-(morpholinosulfonyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2846987
CAS RN: 2034373-03-8
M. Wt: 434.51
InChI Key: GMXJFLQAQXTQCA-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds containing morpholine, pyrazole, and benzamide moieties often focuses on their synthesis and characterization. For example, the synthesis of novel N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives incorporating specific pyrimidine moieties has been explored, showcasing the versatility of these compounds in creating a wide range of chemical entities for further investigation (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Potential Pharmacological Applications

The investigation of compounds with similar structures includes examining their potential pharmacological applications. For instance, studies have explored the synthesis and biological evaluation of diaryl dihydropyrazole-3-carboxamides for appetite suppression and body weight reduction in animal models, suggesting potential applications in addressing obesity and related metabolic disorders (Brijesh Kumar Srivastava et al., 2007).

Molecular Docking Studies

Molecular docking studies of compounds with morpholine and pyrazole components have been conducted to evaluate their potential as anti-cancer agents. These studies aim to predict the binding efficiency and mode of action of these compounds against specific cellular targets, such as estrogen receptor α in breast cancer models (Praveen Kumar et al., 2021).

Chemical Modifications and Reactions

Research also delves into the chemical modifications and reactions of compounds with these functional groups, exploring their reactivity and potential to form novel structures with specific properties. For example, the synthesis of polycyclic imidazolidinones via amine redox-annulation demonstrates the innovative approaches to creating new compounds with potential applications in various domains (Zhengbo Zhu et al., 2017).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c25-20(22-17-13-21-23(14-17)15-18-3-1-2-10-29-18)16-4-6-19(7-5-16)30(26,27)24-8-11-28-12-9-24/h4-7,13-14,18H,1-3,8-12,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXJFLQAQXTQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.